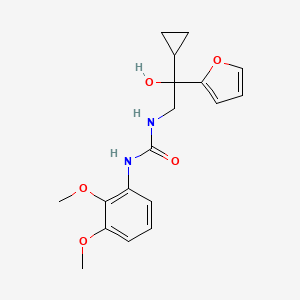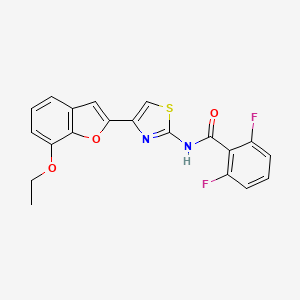
1-(4-Methoxyphenyl)-1,2-diphenylethanol
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1,2-diphenylethanol, also known as tamoxifen, is a nonsteroidal anti-estrogen drug that is widely used in the treatment of breast cancer. It was first synthesized in the 1960s by pharmaceutical company ICI (Imperial Chemical Industries) and was approved for use by the FDA in 1977. Tamoxifen has since become one of the most commonly prescribed drugs for breast cancer treatment and prevention.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis : The compound has been involved in studies related to the α-chlorination of aryl ketones. An example is the transformation of 2-(4-methoxyphenyl)-4-chromanone into 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone using manganese(III) acetate in the presence of LiCl (Tsuruta et al., 1985).
Nonlinear Optical Properties : Research has explored its related compounds for nonlinear optical properties, valuable in optical devices. For example, 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene was studied for its high nonlinear optical properties, which has implications for optical applications (Mostaghni et al., 2022).
Applications in Biotechnology
Biocatalytic Production : The compound has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This biocatalytic process is crucial for the production of various drug intermediates and was optimized for conditions such as pH, incubation period, and temperature (Kavi et al., 2021).
Polymerization Initiator : It has been applied as a precatalyst activator for ring-opening polymerization of cyclic esters, which is a significant process in polymer chemistry (Komarov et al., 2019).
Photophysical Studies
- Twisted Intramolecular Charge Transfer Fluorescence : Studies on derivatives of 1,2-diarylethene, including compounds similar to 1-(4-Methoxyphenyl)-1,2-diphenylethanol, have revealed interesting properties like twisted intramolecular charge transfer fluorescence, which has implications for the development of new optical materials (Singh & Kanvah, 2001).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXEIAGZARHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)
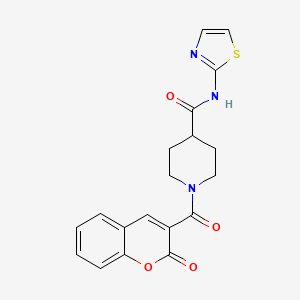
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)
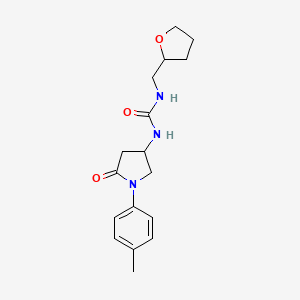
![6-methyl-4-(1,4-thiazinan-4-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2807960.png)
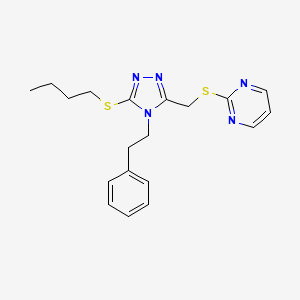
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)
